molecular formula C25H25NO4 B1293487 N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide CAS No. 136450-06-1

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

Cat. No. B1293487
M. Wt: 403.5 g/mol
InChI Key: NTUBQTVFDLDHRH-UHFFFAOYSA-N
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Description

The compound "N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide" is not directly described in the provided papers. However, similar compounds with benzamide structures have been synthesized and characterized, indicating a broad interest in benzamide derivatives for their potential biological activities and chemical properties .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential biological activities. For instance, a variety of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs were synthesized and evaluated as histone deacetylase inhibitors, showing promising results in inhibiting human cancer cell proliferation . Similarly, other benzamide derivatives have been synthesized, such as N-((2-acetylphenyl)carbamothioyl)benzamide, which was characterized and its molecular structure was analyzed . These studies demonstrate the synthetic routes and methodologies that could be relevant for the synthesis of "N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray diffraction, IR spectroscopy, and NMR . For example, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was determined, showing that it crystallizes in a triclinic system . These studies provide insights into the molecular geometry, which is crucial for understanding the chemical behavior of the compound .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions that can be used to modify their structure and properties. For instance, N-phenyl(benzylidene, phenoxy)acetyl-1,4-benzoquinone imines reacted with sodium azide to yield N-(4-hydroxyphenyl) carboxamides . Additionally, reactions of N-(hydroxymethyl) benzamide with trialkyl phosphites were studied, leading to the formation of (benzamidomethyl)-phosphonic esters . These reactions are indicative of the reactivity of benzamide derivatives and could be relevant for further functionalization of "N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of these compounds have been calculated using density functional theory (DFT), providing insights into their chemical reactivity . The intermolecular interactions, such as hydrogen bonding and C-H...π interactions, play a significant role in the stability and properties of these compounds . These analyses are essential for understanding the behavior of benzamide derivatives in various environments.

properties

IUPAC Name

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-18(27)22-11-7-12-23(24(22)28)26-25(29)20-13-15-21(16-14-20)30-17-6-5-10-19-8-3-2-4-9-19/h2-4,7-9,11-16,28H,5-6,10,17H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUBQTVFDLDHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCCCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275660
Record name N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

CAS RN

136450-06-1
Record name N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136450-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-(4-Phenylbutoxy)benzoyl)amino-2-hydroxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136450061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
Source European Chemicals Agency (ECHA)
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Record name 3-(4-(4-PHENYLBUTOXY)BENZOYL)AMINO-2-HYDROXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
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